4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide
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Overview
Description
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 1-(3-methoxypropanoyl)piperidine: This intermediate can be synthesized by reacting piperidine with 3-methoxypropanoic acid under acidic conditions.
Formation of the oxazole moiety: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling reactions: The final step involves coupling the prepared intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxypropyl)piperidin-4-amine: Shares the piperidine ring and methoxy group but lacks the benzamide and oxazole moieties.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Contains a piperidine ring and aniline group but differs in the substitution pattern and functional groups.
Uniqueness
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-26-12-9-19(24)23-10-6-18(7-11-23)28-17-4-2-15(3-5-17)20(25)21-14-16-8-13-27-22-16/h2-5,8,13,18H,6-7,9-12,14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWREIGGPAKZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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